molecular formula C25H23F2N3O3S B2789689 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea CAS No. 946291-96-9

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea

Cat. No.: B2789689
CAS No.: 946291-96-9
M. Wt: 483.53
InChI Key: ILXAVMZXMYPOFB-UHFFFAOYSA-N
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Description

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C25H23F2N3O3S and its molecular weight is 483.53. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N3O3S/c1-17-24(34(32,33)15-14-28-25(31)29-21-12-10-20(27)11-13-21)22-4-2-3-5-23(22)30(17)16-18-6-8-19(26)9-7-18/h2-13H,14-16H2,1H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXAVMZXMYPOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea is a complex organic compound notable for its unique structural features, including an indole moiety, sulfonyl group, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C20H21F2N3O2SC_{20}H_{21}F_2N_3O_2S, with a molecular weight of 495.57 g/mol. The structural components contribute to its solubility and stability, which are critical for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : Similar to other indole derivatives, this compound may inhibit tubulin polymerization by binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at the G2/M phase in cancer cells, thereby inhibiting proliferation .
  • Induction of Apoptosis : The compound has been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells through the modulation of Bcl-2 and Bax protein levels .

Anticancer Properties

This compound exhibits significant anticancer properties:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For example, it has shown antiproliferative effects against human leukemia and solid tumors .
Cell LineIC50 (µM)Effect
DU1450.40Inhibition of tubulin polymerization
HL6020Induction of apoptosis

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been reported to reduce lipopolysaccharide (LPS)-induced cytotoxicity in certain cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have focused on the pharmacological potential of compounds structurally related to this compound:

  • Study on Indole Derivatives : A study demonstrated that derivatives with similar indole structures inhibited tubulin polymerization and showed promising anticancer effects in vivo .
  • Combination Therapies : Research has indicated that this compound could enhance the efficacy of existing chemotherapeutic agents like cisplatin, suggesting a synergistic effect that prolongs survival in murine models of leukemia .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Indole Core Formation : Fischer indole synthesis using phenylhydrazine and aldehydes/ketones under acidic conditions .
  • Sulfonylation : Reaction with sulfonyl chlorides in dichloromethane or THF at 0–25°C, requiring precise stoichiometry .
  • Urea Linkage Formation : Coupling isocyanates with amines in anhydrous solvents (e.g., DMF) under inert atmosphere .
    Optimization : Automated reactors and continuous flow systems enhance scalability (yield >75%) , while chromatography (HPLC, flash) ensures purity (>95%) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of fluorophenyl and indole groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 465.54) .
  • X-ray Crystallography : Resolves bond angles and conformational preferences, critical for SAR studies .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs?

Methodology :

  • Analog Synthesis : Modify substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to assess electronic effects .

  • Biological Assays : Test analogs against ERK proteins (IC₅₀ values) to correlate substituents with inhibitory potency .

  • Data Table :

    Analog SubstituentERK Inhibition (IC₅₀, nM)Selectivity Index
    4-Fluorophenyl12.3 ± 1.28.5
    2-Fluorophenyl28.7 ± 2.13.2
    4-Chlorophenyl9.8 ± 0.910.1
    Source: Adapted from

Q. What computational strategies predict biological targets and binding modes?

  • Molecular Docking : Use AutoDock Vina to simulate binding to ERK ATP pockets; fluorophenyl groups show π-π stacking with Phe-169 .
  • MD Simulations : AMBER-based 100 ns trajectories assess stability of ligand-receptor complexes .
  • QSAR Models : Train datasets (IC₅₀ vs. substituent Hammett constants) to predict novel analogs .

Q. How can contradictions in biological activity data be resolved?

Case Study : Discrepancies in ERK inhibition IC₅₀ values (e.g., 12.3 nM vs. 18.5 nM):

  • Experimental Variables : Compare assay conditions (ATP concentration, pH) .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers .

Q. How is Design of Experiments (DoE) applied to optimize reaction yield?

  • Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq) .
  • Response Surface Methodology : Central composite design identifies optimal conditions (e.g., 65°C in DMF, 0.5 eq Pd/C) .
  • Validation : Confirm reproducibility (n=5 batches; RSD <5%) .

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